

A Comprehensive Technical Guide on the Physicochemical Properties of trans-Anethole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of trans-anethole, a widely used compound in the pharmaceutical, food, and fragrance industries. The information is compiled to support research, development, and quality control activities, with a focus on quantitative data, experimental methodologies, and key chemical relationships.

General and Chemical Properties

trans-Anethole, systematically named 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene, is an aromatic, unsaturated ether belonging to the phenylpropanoid class of organic compounds.[1] [2] It is the more abundant and stable of the two isomers of anethole, the other being cisanethole.[2][3] The trans isomer is valued for its characteristic sweet, anise-like flavor and aroma.[4] It is the major component in the essential oils of anise, star anise, and fennel.[1][2]

Property	Value	Reference
IUPAC Name	1-Methoxy-4-[(1E)-prop-1-en- 1-yl]benzene	[1]
Synonyms	(E)-Anethole, p- Propenylanisole, Anise camphor	[1][3]
Molecular Formula	C10H12O	[5][6]
Molecular Weight	148.20 g/mol	[5]
CAS Number	4180-23-8	[1]
EINECS Number	224-052-0	[7]
InChI Key	RUVINXPYWBROJD- ONEGZZNKSA-N	
SMILES String	COc1ccc(\C=C\C)cc1	

Physical Properties

At room temperature, trans-anethole can exist as a colorless to pale yellow liquid or as white crystals, as its melting point is close to ambient temperature.[4][5][8] It is known for being a fragrant, mildly volatile liquid.[1]

Property	Value	Conditions	Reference
Melting Point	20-21 °C	-	[1][4]
Boiling Point	234-237 °C	760 mmHg	[7][9]
81 °C	2 mmHg	[1]	
Density	0.988 g/mL	at 25 °C	[4]
0.99 g/cm ³	at 20 °C	[10]	
Refractive Index	1.559 - 1.562	at 20 °C	[9]
1.561	at 20 °C	[7]	
Vapor Pressure	1.33 hPa	at 63 °C	[10][11]
0.07 mmHg	-	[9]	
Flash Point	90 °C	-	[9][12]
101 °C	-	[6][10]	

Solubility Profile

trans-Anethole is characterized by its poor solubility in water but high solubility in many organic solvents.[1] This property is responsible for the "ouzo effect," where anise-flavored liqueurs become cloudy when diluted with water due to the spontaneous formation of a microemulsion. [1]

Solvent	Solubility	Reference
Water	Very slightly soluble / Practically insoluble	[1][5]
Ethanol	Freely soluble / High solubility	[1]
Acetone	Soluble	[5]
Benzene	Soluble	[5]
Chloroform	Miscible	
Diethyl Ether	Miscible	
Ethyl Acetate	Soluble	[5]
Carbon Disulfide	Soluble	[5]

Spectral Data

Spectroscopic analysis is critical for the identification and structural elucidation of transanethole.

Technique	Key Data Points	Reference
UV-Vis	λmax ≈ 259 nm	[13]
IR (Infrared)	Strong absorption at 965 cm ⁻¹ (confirms trans stereochemistry via out-of- plane C-H bending)	
¹ H NMR	Signals at δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, =CHMe)	
¹³ C NMR	Signals at δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6 (OMe), 18.9 (Me)	
Mass Spec (EI)	Key fragments can be used for identification in GC-MS analysis.	

Stability and Chemical Transformations

trans-Anethole is stable under normal temperatures and pressures.[5] However, it can undergo chemical decay through processes like isomerization, oxidation, and dimerization, particularly when exposed to light, heat, or air (oxygen).[14][15]

Caption: Key degradation pathways of trans-anethole.

- Isomerization: Exposure to light and heat can convert the stable trans-anethole into its more toxic cis-isomer.[3][14] The melting point of an anethole sample is a critical specification, as it is depressed by the presence of the cis-isomer.[3]
- Oxidation: On exposure to air, trans-anethole can oxidize to form p-anisaldehyde, which alters the flavor and aroma profile.[15]
- Dimerization: Light exposure can also lead to the formation of dimers, such as photoanethole, which presents as a viscous mass with a disagreeable taste.[16]

Experimental Protocols

The determination of trans-anethole's properties and its quantification in various matrices rely on several standard and advanced analytical techniques.

Isolation and Purification Workflow

A common workflow for obtaining pure trans-anethole from natural sources like anise or fennel seeds involves extraction followed by purification and analysis.[17][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anethole Wikipedia [en.wikipedia.org]
- 2. idealpublication.in [idealpublication.in]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. actamedica.org [actamedica.org]
- 9. Page loading... [wap.guidechem.com]
- 10. trans-Anethole CAS 4180-23-8 | 800429 [merckmillipore.com]
- 11. zhishangchem.com [zhishangchem.com]
- 12. ventos.com [ventos.com]
- 13. researchgate.net [researchgate.net]
- 14. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [mdpi.com]

- 15. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [agris.fao.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Trans Anethole [orgspectroscopyint.blogspot.com]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physicochemical Properties of trans-Anethole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235108#physicochemical-properties-of-trans-anethole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com